2-(diethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a diethylamino group and at position 3 with a (Z)-configured methylidene linkage to a 4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The Z-configuration of the exocyclic double bond is critical for spatial orientation, affecting intermolecular interactions and stability .
Properties
Molecular Formula |
C25H26N4O2S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(diethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O2S2/c1-3-27(4-2)22-19(23(30)28-15-9-8-14-21(28)26-22)17-20-24(31)29(25(32)33-20)16-10-13-18-11-6-5-7-12-18/h5-9,11-12,14-15,17H,3-4,10,13,16H2,1-2H3/b20-17- |
InChI Key |
AFURGWWEBKSSSW-JZJYNLBNSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(diethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , identified by CAS number 797771-83-6 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C25H26N4O2S2
- Molecular Weight: 478.63 g/mol
- Structure: The compound features a complex structure that includes a pyrido[1,2-a]pyrimidinone core and a thiazolidinone moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
-
Mechanism of Action:
- Thiazolidinones can inhibit key enzymes involved in cancer metabolism.
- They may also modulate signaling pathways related to cell proliferation and survival.
-
Case Study:
- A study evaluating thiazolidinone derivatives demonstrated significant cytotoxic effects against glioblastoma cells (LN229) using assays like MTT and colony formation tests. The derivatives exhibited IC50 values in the micromolar range, indicating potent activity against these resistant cancer cells .
Antimicrobial Activity
The compound's thiazolidinone structure suggests potential antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth and biofilm formation.
- Mechanism of Action:
- Case Study:
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolidinones have been reported to exhibit:
- Anti-inflammatory Properties: They may reduce inflammatory markers in various models.
- Antioxidant Effects: Some derivatives demonstrate the ability to scavenge free radicals, contributing to their therapeutic potential.
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Initial Synthesis | Formation of thiazolidinone core |
| Functionalization | Introduction of diethylamino and phenyl groups |
| Purification | Characterization using NMR and mass spectrometry |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Core Structure Influence: Pyrido[1,2-a]pyrimidin-4-one derivatives (target compound and ) exhibit planar molecular structures stabilized by intramolecular π-hole interactions between carbonyl groups, enhancing thermal stability .
Substituent Effects: Thiazolidinone Modifications: The 3-phenylpropyl group in the target compound increases lipophilicity compared to 3-phenyl (10a) or 3-(4-Cl-phenyl) (10b), which may improve membrane permeability but reduce aqueous solubility . Amino Group Variations: Diethylamino (target) vs.
Synthetic Yields :
- Compounds like 10a and 10b are synthesized in moderate yields (~50-60%) via thiourea-benzoyl bromide reactions . The target compound’s synthesis likely faces challenges due to steric bulk from phenylpropyl, possibly lowering yields.
Bioactivity Trends: Thiazolidinone-containing analogs (e.g., 10a, 10b) show anti-inflammatory activity, with chlorophenyl substitution (10b) enhancing potency .
Research Implications
- Structure-Activity Relationships (SAR) : The 3-phenylpropyl group in the target compound warrants evaluation for toxicity and bioavailability compared to smaller substituents (e.g., phenyl, isopropyl).
- Synthetic Optimization: Improved methods for introducing bulky thiazolidinone substituents (e.g., phenylpropyl) could enhance yields and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
